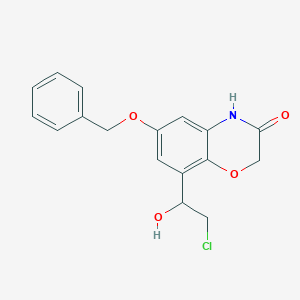

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

Beschreibung

The compound 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one is a synthetic benzoxazinone derivative characterized by a fused benzene-oxazinone ring system. Key structural features include:

- 6-position: A phenylmethoxy (O-benzyl) group, enhancing hydrophobicity and steric bulk.

- 8-position: A 2-chloro-1-hydroxyethyl substituent, introducing both halogenated and hydroxyl functionalities, which may influence reactivity and bioactivity.

Benzoxazinones are a class of heterocyclic compounds with demonstrated biological activities, including antimicrobial, antifungal, and insecticidal properties . While natural benzoxazinoids like DIBOA and DIMBOA are prevalent in cereals, synthetic derivatives like this compound are engineered for enhanced stability or activity .

Eigenschaften

Molekularformel |

C17H16ClNO4 |

|---|---|

Molekulargewicht |

333.8 g/mol |

IUPAC-Name |

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C17H16ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7,15,20H,8-10H2,(H,19,21) |

InChI-Schlüssel |

XEOFGWFROZZMSV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)NC2=CC(=CC(=C2O1)C(CCl)O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of Intermediate Compounds

One common intermediate is 8-(2-chloroacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one . This compound can be synthesized through various methods involving acylation reactions.

Step 2: Conversion to the Target Compound

To convert the intermediate into the target compound, a hydrolysis step followed by chlorination is often employed. However, specific conditions and reagents may vary depending on the desired stereoselectivity and purity.

Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis and Chlorination | Hydrolytic agents (e.g., NaOH), Chlorinating agents (e.g., Cl2) | Controlled temperature and pH | Variable |

| Epoxide Ring Opening | Epoxide intermediates, nucleophiles | Temperature control, solvent selection | Dependent on regioselectivity |

Challenges and Considerations

- Regioselectivity: The opening of epoxide rings can be non-regioselective, leading to impurities.

- Stereochemistry: Maintaining the desired stereochemistry, particularly the (R) configuration, is crucial for the target compound's properties.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydroxyl group or a hydrogen atom.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chloro group would yield a hydroxyl group or a hydrogen atom.

Wissenschaftliche Forschungsanwendungen

It appears the query is about the applications of a chemical compound with a specific chemical name. Based on the search results, the compound "8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one" is also known as "6-benzyloxy-8-((R)-2-chloro-1-hydroxy-ethyl)-4H-benzo[1,4]-oxazin-3-one" .

Basic Information

Potential Applications

While the search results do not directly detail the specific applications of "this compound," they do provide some related context:

- As an Impurity/Intermediate : This compound is identified as Odatero Impurity 9, Olodaterol Impurity 7, and an Olodaterol intermediate, suggesting its role in the synthesis or degradation pathway of Olodaterol, a bronchodilator .

- Benzoxazine Derivatives as Pharmaceutical Agents : Benzoxazines, particularly 1,4-benzoxazine systems, are noted as biologically active compounds with pharmaceutical value against various diseases, including cardiovascular disorders, neurodegeneration, inflammation, and cancer .

- Antimicrobial and Anticancer Research : Research has been conducted on benzamide analogs for antimicrobial and anticancer activities, indicating the potential for exploring related compounds for similar therapeutic applications .

- Anticancer Agents : A study synthesized novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents, showing moderate to good potency against various cancer cell lines . The 1,4-benzoxazine scaffold is considered biologically significant for developing anticancer agents .

- Other Biological Activities : Benzothiazole derivatives, which share structural similarities with benzoxazines, have demonstrated hypoglycemic, anthelmintic, and anti-inflammatory activities .

Data tables and case studies

The search results do not contain data tables or case studies about the applications of “this compound”.

Synthesis

Wirkmechanismus

The mechanism of action of ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Natural Benzoxazinoids

DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one)

- Structure : Hydroxyl groups at positions 2 and 3.

- Bioactivity : Found in rye, acts as a defense compound against insects and pathogens .

- Key Difference : Lacks halogenation and complex substituents, making it less lipophilic than the target compound.

DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one)

- Structure : Methoxy group at position 7 and hydroxyls at 2 and 4.

- Bioactivity : Predominant in maize, inhibits herbivores and pathogens via hydroxamic acid-metal chelation .

- Key Difference : The target compound’s chloro-hydroxyethyl group may offer distinct metal-binding properties compared to DIMBOA’s hydroxamic acid .

(R)-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 926319-48-4)

- Structure : Stereospecific (R)-configuration at the hydroxyethyl group; benzyloxy at position 5.

- Relevance : Nearly identical to the target compound but with defined stereochemistry, which may influence receptor interactions .

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 869478-09-1)

- Structure : Acetyl group at position 8 instead of chloro-hydroxyethyl.

8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (CAS: 688363-47-5)

- Structure : Bromine at position 8 and methoxy at 6.

Structural and Functional Analysis

Quantitative Structure-Activity Relationship (QSAR) Insights

- Antimicrobial Activity: Synthetic benzoxazinones with bulky substituents (e.g., phenylmethoxy) show improved activity against gram-positive bacteria due to increased membrane penetration .

- Chloro vs. Hydroxyl : The chloro group in the target compound may enhance electrophilicity, while the hydroxyl enables H-bonding, balancing reactivity and target binding .

- Natural vs. Synthetic: Natural benzoxazinoids (e.g., DIMBOA) are less stable at physiological pH, whereas synthetic derivatives like the target compound are optimized for pharmacokinetic stability .

Biologische Aktivität

The compound 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one, also known as (R)-6-(benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological evaluations, and specific activities against various pathogens.

- Molecular Formula : C17H16ClNO4

- Molecular Weight : 333.77 g/mol

- CAS Number : 869478-11-5

- Appearance : Typically found as a powder or liquid with a purity of 98% .

Synthesis

The synthesis of this compound generally involves the O-alkylation of 2-nitrophenols followed by catalytic reductive cyclization. The resulting benzoxazinone derivatives have been characterized using various spectroscopic methods including NMR and mass spectrometry .

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. For instance, compounds derived from the benzoxazinone structure were tested against several phytopathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. The most effective compounds showed complete inhibition of mycelial growth at concentrations as low as 200 mg/L .

| Compound | Fungal Strains Tested | Concentration (mg/L) | Activity |

|---|---|---|---|

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum | 200 | Complete inhibition |

| N-acetyl derivative | Fusarium culmorum, Rhizoctonia solani | 100 | Complete inhibition |

| 2-Ethyl derivative | Rhizoctonia solani | 20 | Good activity (72% inhibition) |

Antibacterial Activity

In addition to antifungal effects, benzoxazinones have been evaluated for antibacterial properties. The compound has shown moderate to high antibacterial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in target organisms. Studies suggest that it may inhibit specific enzymes or disrupt cell wall synthesis in fungi and bacteria, leading to cell death .

Study on Antifungal Efficacy

A study published in 2016 assessed the antifungal efficacy of several benzoxazinone derivatives. The results indicated that compounds structurally similar to 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy exhibited potent antifungal activity against a range of agricultural pathogens. The study emphasized the importance of substituent groups in enhancing biological activity .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial properties of benzoxazinones. The results highlighted that certain derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. This study suggests a promising avenue for developing new antibiotics based on the benzoxazinone scaffold .

Q & A

What are the common synthetic strategies for preparing 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one and its analogs?

Basic Research Question

The synthesis of 1,4-benzoxazin-3-one derivatives typically involves modular substitution on the benzoxazine core. Key steps include:

- Cyclization : Formation of the benzoxazinone ring via condensation of substituted 2-aminophenols with chloroacetyl chloride or similar reagents.

- Functionalization : Introduction of substituents like the 2-chloro-1-hydroxyethyl group at position 8 and phenylmethoxy at position 6 via nucleophilic substitution or Mitsunobu reactions.

- Protection/Deprotection : Use of protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or amine functionalities during multi-step syntheses.

For example, synthetic analogs of 1,4-benzoxazin-3-ones with antimicrobial activity have been prepared by substituting positions 4, 6, and 7 with cyclohexyl, fluoro, or methoxy groups, as demonstrated in studies optimizing scaffold flexibility .

What in vitro assays are typically employed to evaluate the antimicrobial activity of 1,4-benzoxazin-3-one derivatives?

Basic Research Question

Standard assays include:

- Minimum Inhibitory Concentration (MIC) Testing : Determined against gram-positive bacteria (e.g., Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using broth microdilution methods .

- Time-Kill Kinetics : To assess bactericidal/fungicidal activity over time.

- Efflux Pump Inhibition Assays : For gram-negative pathogens, using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to evaluate resistance mechanisms .

For instance, synthetic derivatives like 4-cyclohexyl-7-fluoro-1,4-benzoxazin-3-one showed MIC values of 16 µg/mL against S. aureus .

How can QSAR models guide the optimization of 1,4-benzoxazin-3-one derivatives for enhanced antimicrobial potency?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models for 1,4-benzoxazin-3-ones use:

- Descriptor Selection : Genetic algorithms identify critical descriptors such as molecular shape, VolSurf parameters (e.g., hydrophobicity), and hydrogen-bonding capacity .

- Model Validation : Cross-validation (Q²Ext = 0.88 for gram-positive, 0.85 for gram-negative bacteria) ensures predictive accuracy .

- Lead Optimization : Models predict activity for untested compounds. For example, two in silico-designed derivatives were projected to be 5× more potent than existing analogs .

Methodological steps include curating datasets (e.g., 111 compounds), performing partial least squares regression, and validating with external test sets .

What crystallographic techniques and software (e.g., SHELXL) are critical for determining the three-dimensional structure of this compound?

Advanced Research Question

Key methodologies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Refinement : Using SHELXL for high-resolution refinement, addressing challenges like disorder in substituents (e.g., chloro-hydroxyethyl groups) .

- Validation Tools : Programs like PLATON to check for twinning or missed symmetry.

For example, SHELXL’s robust handling of high-resolution data enables precise determination of bond lengths and angles, critical for confirming stereochemistry at chiral centers .

What experimental approaches are recommended to investigate the multi-target mechanism of action of 1,4-benzoxazin-3-one-based antimicrobials?

Advanced Research Question

To probe multi-target effects:

- Proteomic Profiling : Use affinity chromatography or activity-based protein profiling to identify target enzymes (e.g., dihydrofolate reductase, β-lactamases).

- Membrane Permeability Assays : Fluorescent dyes (e.g., propidium iodide) assess disruption of bacterial membranes.

- Transcriptomic Analysis : RNA sequencing reveals upregulated resistance genes (e.g., efflux pumps) in response to sublethal doses .

Studies suggest that 1,4-benzoxazin-3-ones may inhibit both cell wall synthesis and nucleic acid metabolism, requiring orthogonal assays to validate dual mechanisms .

How should researchers approach the evaluation of ADME properties for novel 1,4-benzoxazin-3-one derivatives during lead optimization?

Advanced Research Question

Critical ADME assessments include:

- Lipophilicity (LogP) : Measured via HPLC to predict membrane permeability.

- Metabolic Stability : Microsomal incubation (human/rat liver) to estimate hepatic clearance.

- Caco-2 Assays : For intestinal absorption potential.

- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction.

QSAR models incorporating ADME descriptors (e.g., polar surface area) can prioritize compounds with balanced solubility and permeability . For instance, derivatives with reduced LogP (<3) showed improved oral bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.